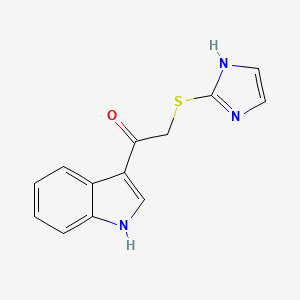
1-(3-Cyanophenyl)-3-cyclobutylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-3-cyclobutylurea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
Mechanism of Action
BTK is a key mediator of B-cell receptor signaling, which is essential for the development and survival of B-cells. BTK activation leads to downstream signaling through the PI3K/AKT and NF-κB pathways, which promote cell proliferation and survival. 1-(3-Cyanophenyl)-3-cyclobutylurea selectively inhibits BTK activity, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, this compound has been shown to have anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to suppress the activation of T-cells and dendritic cells. These effects suggest that this compound may have potential as a treatment for autoimmune diseases and other inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-(3-Cyanophenyl)-3-cyclobutylurea has several advantages as a tool compound for scientific research. It is highly selective for BTK, with minimal off-target effects, making it a valuable tool for studying the role of BTK in various cellular processes. However, this compound has limitations as well. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans remain to be determined.
Future Directions
There are several potential future directions for research on 1-(3-Cyanophenyl)-3-cyclobutylurea. One area of interest is the development of combination therapies that target both BTK and other signaling pathways involved in B-cell malignancies. Another area of interest is the investigation of this compound in autoimmune diseases and other inflammatory disorders, where its immunomodulatory effects may be beneficial. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea involves several steps, starting with the reaction of 3-cyanophenyl isocyanate with cyclobutylamine to form the corresponding urea intermediate. This intermediate is then reacted with a substituted pyridine to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
1-(3-Cyanophenyl)-3-cyclobutylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-cyclobutylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-9-3-1-6-11(7-9)15-12(16)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCOHFJWDHRBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)


![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)
![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)
